![molecular formula C8H8BFO2 B1276328 trans-2-(4-Fluorophenyl)vinylboronic acid CAS No. 214907-24-1](/img/structure/B1276328.png)
trans-2-(4-Fluorophenyl)vinylboronic acid
Overview
Description
Trans-2-(4-Fluorophenyl)vinylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential as a versatile building block for organic synthesis. It is used in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The synthesis of trans-2-(4-Fluorophenyl)vinylboronic acid involves the use of Suzuki-Miyaura coupling reactions . It is also used in the preparation of biologically and pharmacologically active molecules .Molecular Structure Analysis
The molecular formula of trans-2-(4-Fluorophenyl)vinylboronic acid is C8H8BFO2, and its molecular weight is 165.96 g/mol .Chemical Reactions Analysis
This compound is a reactant for Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules . It is also used in conjugate addition reactions .Physical And Chemical Properties Analysis
The melting point of trans-2-(4-Fluorophenyl)vinylboronic acid is 182-186 °C (lit.) . Its boiling point is predicted to be 313.9±44.0 °C , and its density is predicted to be 1.228±0.06 g/cm3 .Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
Suzuki-Miyaura coupling reactions are a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds . “trans-2-(4-Fluorophenyl)vinylboronic acid” is often used as a reactant in these reactions .
Preparation of Biologically Active Molecules
This compound is also used in the preparation of biologically and pharmacologically active molecules . These molecules have potential applications in drug discovery and medicinal chemistry .
Conjugate Addition Reactions
“trans-2-(4-Fluorophenyl)vinylboronic acid” is used as a reactant in conjugate addition reactions . These reactions are a type of nucleophilic addition reaction that involves the addition of an electron-rich species to an electron-deficient alkene .
Synthesis of Vinylic MIDA Boronates
Vinylic MIDA boronates are versatile building blocks in organic synthesis . “trans-2-(4-Fluorophenyl)vinylboronic acid” can be used in the synthesis of these compounds .
Preparation of Antitumor Agents
This compound can be used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are a class of DNA-binding molecules that have shown promising activity against a range of cancer types .
Cobalt-Catalyzed Coupling Reactions
“trans-2-(4-Fluorophenyl)vinylboronic acid” can be used as a reactant in cobalt-catalyzed coupling reactions . These reactions are a type of cross-coupling reaction that can be used to form carbon-carbon bonds .
Mechanism of Action
Target of Action
Trans-2-(4-Fluorophenyl)vinylboronic acid is primarily used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to synthesize biologically and pharmacologically active molecules .
Mode of Action
In Suzuki-Miyaura coupling reactions, trans-2-(4-Fluorophenyl)vinylboronic acid interacts with its targets through a palladium-catalyzed process . The boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide compound . This results in the formation of a new carbon-carbon bond, effectively coupling the two original compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways used to create complex organic molecules . The products of these reactions can have various downstream effects depending on their structure and the biological context in which they are used .
Pharmacokinetics
The pharmacokinetic properties of trans-2-(4-Fluorophenyl)vinylboronic acid and its derivatives would depend on the specific molecules that are synthesized using it as a reactant. As such, it’s difficult to generalize about its absorption, distribution, metabolism, and excretion (ADME) properties. The boronic acid moiety is known to have good bioavailability .
Result of Action
The result of the action of trans-2-(4-Fluorophenyl)vinylboronic acid is the formation of new organic compounds via the Suzuki-Miyaura coupling reaction . These new compounds can have a wide range of molecular and cellular effects depending on their specific structures and the biological systems in which they are introduced .
Action Environment
The efficacy and stability of trans-2-(4-Fluorophenyl)vinylboronic acid in Suzuki-Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out . It’s also worth noting that the compound is classified as a combustible solid, and its handling requires appropriate safety measures .
Safety and Hazards
Future Directions
Given its role as a versatile building block in organic synthesis, trans-2-(4-Fluorophenyl)vinylboronic acid is likely to continue to be a subject of research in the future. Its use in Suzuki-Miyaura coupling reactions and the preparation of biologically and pharmacologically active molecules suggests potential applications in the development of new pharmaceuticals and other biologically active compounds .
properties
IUPAC Name |
[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNJRIQSFJFDII-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Fluorophenyl)vinylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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